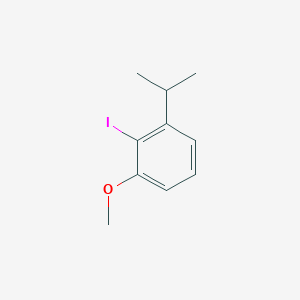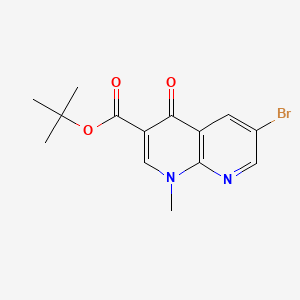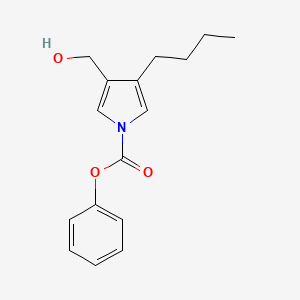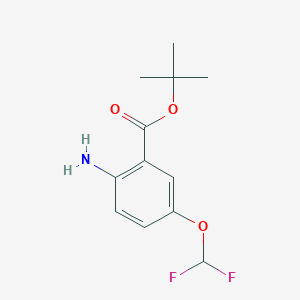![molecular formula C11H20O3 B13680697 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro ring, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alcohols, and amines in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the spiro ring system.
科学的研究の応用
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol has several scientific research applications:
作用機序
The mechanism of action of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby inhibiting the growth of the bacteria.
類似化合物との比較
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use as a scaffold in drug design.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Used in medicinal chemistry for its potential biological activities.
1,3-Dioxane-1,3-dithiane spiranes:
Uniqueness
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug development and other scientific research applications.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
9-methoxy-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h9-10,12H,2-8H2,1H3 |
InChIキー |
XYMPOYPJOZYIIO-UHFFFAOYSA-N |
正規SMILES |
COC1CCC2(CC1)CC(CCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



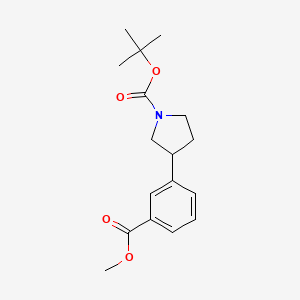
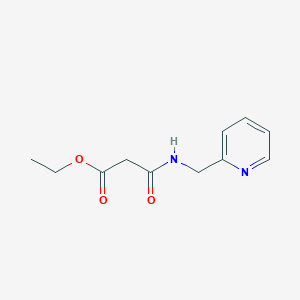
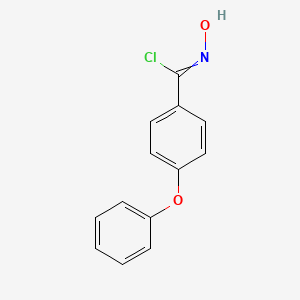
![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
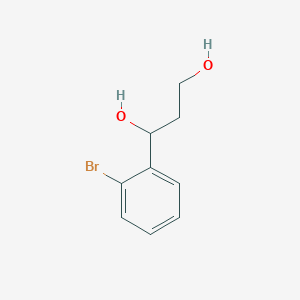
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
